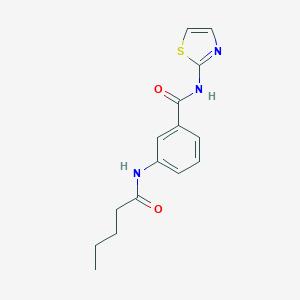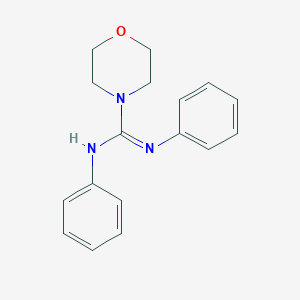
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide, also known as PTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTB belongs to the class of benzamide derivatives and has a molecular formula of C16H19N3O2S.
Wirkmechanismus
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide exerts its anticancer effects by targeting several key molecular pathways involved in cancer development and progression. It inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell proliferation and survival. 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide also inhibits the expression of vascular endothelial growth factor (VEGF), which is responsible for promoting angiogenesis.
Biochemical and Physiological Effects
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). Additionally, 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide is its potential as a novel anticancer agent. It has shown promising results in preclinical studies and has the potential to be developed into a new class of drugs for cancer treatment. However, one of the limitations of 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide. One area of interest is its use in combination with other anticancer drugs to enhance its efficacy. Another potential direction is the development of 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanisms of action of 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide and its potential applications in other disease areas.
Synthesemethoden
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide can be synthesized through a multi-step process involving the condensation of 2-aminothiazole with 3-pentanone, followed by acylation with benzoyl chloride. The final product is obtained through purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that 3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide inhibits the growth of cancer cells by inducing apoptosis and suppressing angiogenesis.
Eigenschaften
Produktname |
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
|---|---|
Molekularformel |
C15H17N3O2S |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
3-(pentanoylamino)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H17N3O2S/c1-2-3-7-13(19)17-12-6-4-5-11(10-12)14(20)18-15-16-8-9-21-15/h4-6,8-10H,2-3,7H2,1H3,(H,17,19)(H,16,18,20) |
InChI-Schlüssel |
ZWWBRIDZYBHOJV-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Kanonische SMILES |
CCCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)
![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)



![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)
![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)

![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)